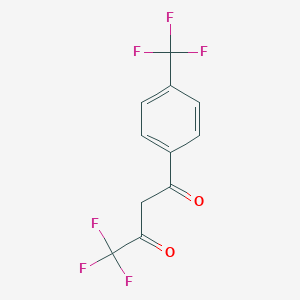

4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione

Descripción general

Descripción

4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione is an organic compound characterized by the presence of trifluoromethyl groups attached to both the phenyl ring and the butanedione moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione typically involves the reaction of 4-trifluoromethylbenzaldehyde with ethyl trifluoroacetate in the presence of a base such as sodium methoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

One of the primary applications of 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione is in synthetic organic reactions. It can undergo various transformations:

- Aldol Condensation: This compound can participate in aldol condensation reactions when treated with a strong base, yielding β-hydroxyketones that can be dehydrated to form α,β-unsaturated ketones .

- Synthesis of Trifluoromethyl Substituted Compounds: It serves as a precursor for synthesizing a variety of trifluoromethyl-substituted compounds through reactions such as the formation of Schiff bases .

Coordination Chemistry

The compound has been investigated for its ability to form mixed-ligand complexes with trivalent lanthanides. Research has shown that it can effectively extract lanthanides like Nd(III), Eu(III), and Lu(III) from thiocyanate solutions when combined with neutral oxo-donors such as bis(2-ethylhexyl) sulfoxide (B2EHSO) or triphenylphosphine oxide (TPhPO) . This application is particularly useful in the field of separation chemistry and materials science.

Analytical Applications

Due to its unique chemical structure, this compound can be utilized as a reagent in analytical chemistry:

- Fluorescent Probes: The compound's fluorinated nature allows it to be used in the development of fluorescent probes for detecting various analytes in complex mixtures.

- Chromatography: It can serve as a stationary phase or modifier in chromatographic techniques due to its ability to interact selectively with different chemical species.

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound:

- Mixed-Ligand Chelate Extraction Study : A study published in "Talanta" detailed the use of this compound for extracting lanthanides from aqueous solutions. The findings indicated that the efficiency of extraction was significantly improved when using mixed-ligand systems .

- Synthesis of Trifluoromethyl Ketones : Research demonstrated that this compound could be utilized to synthesize a series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base formation. This synthesis pathway is crucial for developing new materials with enhanced properties .

Mecanismo De Acción

The mechanism of action of 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, modulating their activity and affecting various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

- 4,4,4-Trifluoro-1-(3-trifluoromethylphenyl)-1,3-butanedione

- 4,4,4-Trifluoro-1-(2-trifluoromethylphenyl)-1,3-butanedione

Uniqueness

4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione is unique due to the presence of trifluoromethyl groups at both the phenyl ring and the butanedione moiety. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .

Actividad Biológica

4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione, commonly referred to as TFBA (trifluorobenzoylacetone), is a fluorinated diketone that has garnered attention for its unique chemical properties and potential biological activities. This compound is characterized by the presence of trifluoromethyl groups which significantly influence its lipophilicity and reactivity. This article explores the biological activity of TFBA, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TFBA has the following chemical structure:

The trifluoromethyl groups enhance the compound's stability and alter its interaction with biological systems. The compound exhibits keto-enol tautomerism, which can affect its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have demonstrated that TFBA exhibits significant antimicrobial activity against various pathogens. For instance:

- Minimum Inhibitory Concentrations (MICs) : TFBA derivatives showed promising antibacterial properties with MIC values ranging from 4.88 µg/mL to 44.4 µg/mL against Bacillus mycoides and Escherichia coli .

- Mechanism of Action : The antimicrobial effects are attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

TFBA has also been investigated for its anticancer properties:

- Cell Lines Tested : The compound was tested against several human cancer cell lines including A549 (lung), HCT116 (colon), and HePG2 (liver) .

- Inhibition Concentrations : Compounds derived from TFBA exhibited IC50 values lower than 50 µM in various assays, indicating potent anticancer activity compared to standard drugs like Doxorubicin .

Study on Enzyme Inhibition

A study focused on the inhibition of carbonic anhydrase (CA) isoenzymes by TFBA derivatives revealed that these compounds could effectively inhibit enzyme activity, suggesting potential applications in treating conditions like glaucoma and obesity .

| Compound | CA Inhibition (%) | IC50 (µM) |

|---|---|---|

| TFBA | 75 | 12.5 |

| Derivative A | 80 | 10.0 |

| Derivative B | 70 | 15.0 |

Molecular Docking Studies

Molecular docking simulations indicated that TFBA binds effectively to target proteins involved in cancer progression, such as EGFR and KRAS. These findings suggest a mechanism through which TFBA may exert its anticancer effects by modulating signaling pathways critical for tumor growth .

Propiedades

IUPAC Name |

4,4,4-trifluoro-1-[4-(trifluoromethyl)phenyl]butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-6(2-4-7)8(18)5-9(19)11(15,16)17/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGFIZKUFOXHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446197 | |

| Record name | 4,4,4-Trifluoro-1-[4-(trifluoromethyl)phenyl]butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165328-10-9 | |

| Record name | 4,4,4-Trifluoro-1-[4-(trifluoromethyl)phenyl]butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.